molecular formula C9H7BrN2O B1377735 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone CAS No. 1260382-82-8

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

Cat. No.: B1377735
CAS No.: 1260382-82-8
M. Wt: 239.07 g/mol
InChI Key: VINQHOKVKWJEDF-UHFFFAOYSA-N
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Description

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is a heterocyclic compound featuring a bromine atom attached to a pyrrolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and chemical probes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be synthesized through various synthetic routes. One common method involves the bromination of 1H-pyrrolo[3,2-c]pyridine, followed by acylation. The bromination typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position. The acylation step involves the reaction of the brominated intermediate with ethanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, DMF).

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., ethanol, THF).

    Oxidation: Potassium permanganate, solvents (e.g., water, acetone).

    Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, DMF).

Major Products:

  • Substituted derivatives with various functional groups replacing the bromine atom.
  • Reduced alcohol or oxidized carboxylic acid derivatives.
  • Coupled products with extended carbon chains or aromatic systems.

Scientific Research Applications

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways in cells.

    Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes or receptors involved in tumor growth.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signaling cascades. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents, affecting their biological activity and chemical reactivity.

    6-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the ethanone group, leading to different reactivity and applications.

    1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone:

Uniqueness: 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is unique due to the presence of both the bromine atom and the ethanone group, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in research and industrial applications.

Biological Activity

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone (CAS No. 1011711-60-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9_9H7_7BrN2_2O
  • Molecular Weight : 239.07 g/mol
  • Structure : The compound features a pyrrolo[3,2-c]pyridine core substituted with a bromo group and an ethanone moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of specific kinases and its effects on different biological systems.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridine have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival.

Table 1: Summary of Anticancer Activity Studies

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.2Apoptosis induction via caspase activation
Compound BMCF7 (Breast)3.8Inhibition of PI3K/Akt pathway
This compoundHeLa (Cervical)TBDTBD

Antimicrobial Activity

Pyrrole-containing compounds have been reported to exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy
In a study evaluating various pyrrole derivatives, it was found that certain compounds displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics.

Table 2: Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)
Compound CMRSA0.125
Compound DEscherichia coli0.25
This compoundTBD

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways critical for cancer progression and microbial resistance.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Synthesis and Evaluation : A study published in the Journal of Medicinal Chemistry examined various derivatives of pyrrolo[3,4-c]pyridine for their analgesic and sedative properties. The findings indicated that certain modifications led to enhanced activity compared to standard analgesics like aspirin and morphine .
  • Pharmacological Profiles : Another research effort highlighted the pharmacological profiles of related compounds, demonstrating their effectiveness in inhibiting SGK-1 kinase activity, which is implicated in various diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, and how do reaction conditions influence yield?

Basic Research Focus
The compound can be synthesized via bromination of a pyrrolo-pyridine precursor. A validated method involves reacting 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone with bromine in acetic acid or dichloromethane at room temperature or slightly elevated temperatures (30–50°C) . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM) improve bromine solubility, while acetic acid may enhance electrophilic substitution.
  • Catalyst : No catalyst is explicitly required, but trace HBr generated in situ may accelerate the reaction .
  • Yield optimization : Reaction monitoring via TLC or HPLC is critical to avoid over-bromination. Typical yields range from 60–75% after purification by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of this compound?

Basic Research Focus

  • ¹H NMR : Expect signals for the pyrrolo-pyridine protons (δ 7.5–8.5 ppm for aromatic protons) and the ethanone methyl group (δ 2.4–2.6 ppm). The bromine atom deshields adjacent protons, causing splitting patterns (e.g., doublets for H-5 and H-7) .
  • ¹³C NMR : The ketone carbonyl appears at ~200 ppm, while the brominated carbon resonates at ~110–120 ppm .
  • IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-Br vibration at ~550–650 cm⁻¹ .
  • Mass Spectrometry : Exact mass (calculated for C₉H₇BrN₂O): 255.97 g/mol (M⁺). Isotopic peaks for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) confirm substitution .

Q. What are the key challenges in achieving regioselective bromination of the pyrrolo-pyridine core?

Advanced Research Focus
Regioselectivity is influenced by electronic and steric factors:

  • Electronic effects : Bromine preferentially attacks the most electron-rich position (C-6 in pyrrolo[3,2-c]pyridine due to nitrogen lone-pair orientation) .
  • Steric hindrance : Substituents on the pyrrole ring (e.g., methyl groups) may redirect bromination to less hindered positions .
  • Validation : Use computational modeling (DFT) to predict reactive sites or compare with analogs like 3-Bromo-1H-pyrrolo[2,3-c]pyridine .

Q. How does the bromine substituent impact the compound’s stability and reactivity in downstream reactions?

Advanced Research Focus

  • Stability : Bromine enhances electrophilicity, making the compound prone to nucleophilic substitution (e.g., Suzuki coupling) but susceptible to hydrolysis under basic/aqueous conditions. Store in anhydrous environments at –20°C .
  • Reactivity : The bromine atom serves as a leaving group in cross-coupling reactions (e.g., with aryl boronic acids) to generate biaryl derivatives. Reaction efficiency depends on catalyst choice (Pd(PPh₃)₄ vs. XPhos) and solvent (toluene/EtOH mixtures) .

Q. What methodologies are recommended for analyzing the compound’s potential biological activity (e.g., antimicrobial, anticancer)?

Advanced Research Focus

  • In vitro assays : Screen against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa) using MTT assays. Compare with analogs like 2-Bromo-1-(1H-pyrrol-1-yl)ethanone, which showed IC₅₀ values of 10–50 µM in cytotoxicity studies .
  • Structure-Activity Relationship (SAR) : Modify the ethanone group (e.g., reduce to alcohol) or vary pyrrolo-pyridine substituents to assess impact on bioactivity .
  • Mechanistic studies : Use fluorescence microscopy to evaluate apoptosis induction or DNA intercalation potential .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Advanced Research Focus

  • Solubility discrepancies : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Conflicting reports may arise from polymorphic forms; characterize via XRD to identify crystalline vs. amorphous states .
  • Melting point variability : Differences (e.g., 123–126°C vs. 157–160°C in analogs) may reflect impurities or hydration. Use differential scanning calorimetry (DSC) for precise measurement .

Q. What are the best practices for handling and storing this compound to ensure stability?

Basic Research Focus

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to acute toxicity (oral LD₅₀: 300 mg/kg in rats) .
  • Storage : Keep in amber vials under inert gas (N₂ or Ar) at –20°C. Avoid exposure to light, moisture, or strong oxidizers (risk of decomposition to toxic fumes) .

Q. What computational tools can predict the compound’s reactivity or interaction with biological targets?

Advanced Research Focus

  • Docking simulations : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR) based on pyrrolo-pyridine’s planar structure .
  • Quantum mechanical calculations : Gaussian software can optimize geometry and predict reaction pathways (e.g., bromine substitution energy barriers) .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₉H₇BrN₂O
Exact Mass255.97 g/mol
Topological PSA~62.3 Ų
LogP (XLogP3)~1.5 (predicted)
Hazard ClassificationAcute Toxicity (Category 4), H302

Properties

IUPAC Name

1-(6-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINQHOKVKWJEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

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